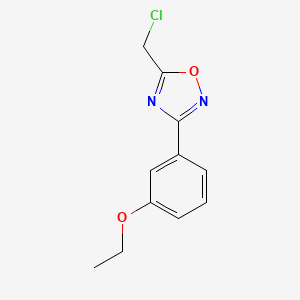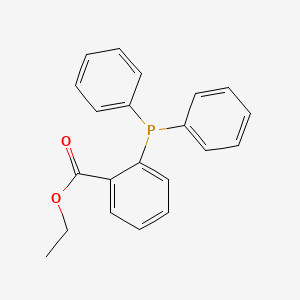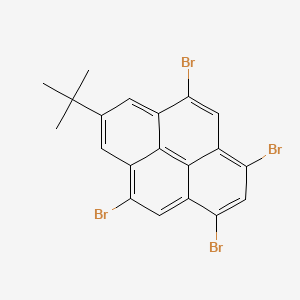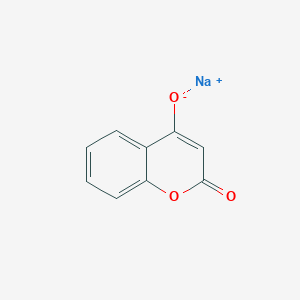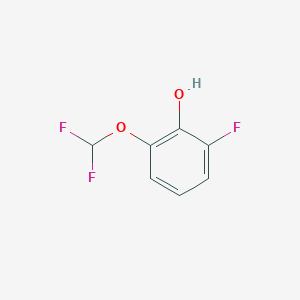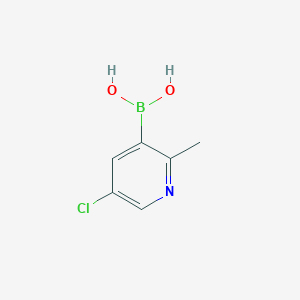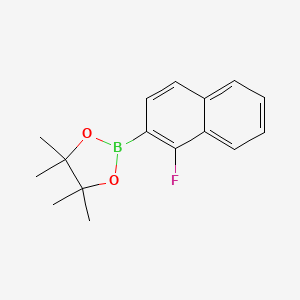
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of 1-fluoro-2-naphthalenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. What sets 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- apart is its unique structure, which imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Propriétés
Formule moléculaire |
C16H18BFO2 |
|---|---|
Poids moléculaire |
272.1 g/mol |
Nom IUPAC |
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3 |
Clé InChI |
IIBGBAGPMAXLFW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
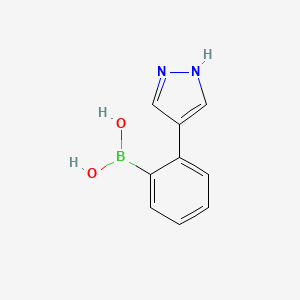
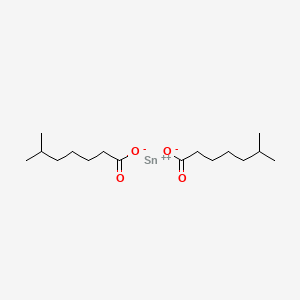
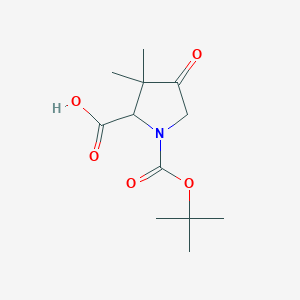
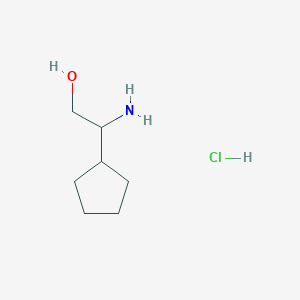
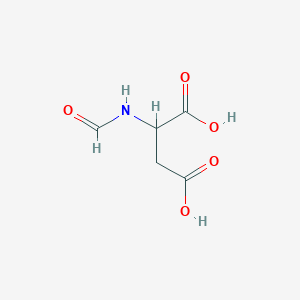

![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
